Sepantronium - 753440-91-4

Sepantronium

Catalog Number: EVT-1576750
CAS Number: 753440-91-4
Molecular Formula: C20H19N4O3+
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sepantronium is an organic cation that is 1-(2-methoxyethyl)-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione in which the nitrogen at position 3 of the napthoimidazole moiety has been alkylated by a pyrazin-2-ylmethyl group.
Sepantronium is a compound that suppresses survivin expression in a dose and time-dependent manner, and causes broad-range apoptosis.
Source and Classification

Sepantronium is classified as a naphthoquinone-containing imidazole-based compound. It is synthesized from various chemical precursors and has been evaluated in numerous preclinical and clinical studies for its efficacy against different cancer types, including breast, lung, and bladder cancers . Its mechanism of action involves targeting the transcriptional regulation of survivin, making it a unique candidate in cancer therapeutics.

Synthesis Analysis

Methods and Technical Details

The synthesis of sepantronium bromide involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Formation of Naphthoquinone Core: The initial step typically involves creating a naphthoquinone structure, which serves as the backbone for the compound.
  2. Imidazole Integration: An imidazole moiety is then introduced to enhance the biological activity of the compound.
  3. Bromination: The final step involves bromination to produce sepantronium bromide.

This compound is soluble in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays .

Molecular Structure Analysis

Structure and Data

The molecular formula of sepantronium bromide is C14_{14}H10_{10}BrN3_{3}O2_{2}. Its structure features a naphthoquinone core fused with an imidazole ring and a bromine atom. The specific arrangement allows for effective binding to the survivin promoter region, inhibiting its expression.

  • Molecular Weight: Approximately 320.15 g/mol
  • Melting Point: Not extensively documented but stability at room temperature has been noted.
Chemical Reactions Analysis

Reactions and Technical Details

Sepantronium bromide undergoes various chemical reactions that are pivotal for its therapeutic effects:

  1. Inhibition of Survivin Expression: It binds to specific regions in the survivin gene promoter, leading to decreased transcription of survivin mRNA .
  2. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through oxidative stress mechanisms, increasing reactive oxygen species (ROS) levels and DNA damage .
  3. Cell Cycle Arrest: In addition to apoptosis, sepantronium can induce cell cycle arrest at various phases, contributing to its anti-cancer effects.
Mechanism of Action

Process and Data

The primary mechanism by which sepantronium exerts its effects is through the suppression of survivin expression. This results in:

  • Reduced Anti-apoptotic Activity: By inhibiting survivin, sepantronium promotes apoptosis in cancer cells that would otherwise evade programmed cell death.
  • Oxidative Stress Induction: The compound has been shown to increase ROS production within cells, leading to DNA damage that further promotes cell death mechanisms .
  • Potential Resistance Mechanisms: Studies indicate that chronic exposure may lead to cellular adaptations that can confer resistance to treatment, necessitating further research into combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Highly soluble in DMSO; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation processes.

Applications

Scientific Uses

Sepantronium bromide has garnered attention for its potential applications in oncology:

  1. Cancer Treatment: It has been evaluated in clinical trials for various malignancies including non-small cell lung cancer, melanoma, bladder cancer, and triple-negative breast cancer .
  2. Combination Therapies: Research indicates enhanced efficacy when used alongside other chemotherapeutic agents like paclitaxel or carboplatin .
  3. Research Tool: Beyond clinical applications, it serves as a valuable tool in research settings for studying apoptosis mechanisms and survivin's role in cancer biology .
Introduction to Sepantronium

Historical Development and Discovery

Sepantronium bromide (YM155), discovered through innovative high-throughput screening methodologies, emerged as a promising anticancer agent in the early 2000s. Researchers at Astellas Pharma designed a luciferase reporter system under the control of the survivin promoter to screen chemical libraries for survivin expression inhibitors. From this screen, the small imidazolium-based compound YM155 was identified as a potent suppressor of survivin promoter activity with a remarkable half-maximal inhibitory concentration (IC₅₀) of 0.54 nM in HeLa cervical cancer cells [1] [5]. Preclinical studies demonstrated impressive anticancer activity across diverse mouse xenograft models, including significant tumor regression in human prostate cancer (PC-3) and melanoma (A375) models at doses of 10 mg/kg administered via continuous intravenous infusion [5]. These compelling results propelled sepantronium bromide into clinical evaluation, with the first phase I trials initiating in 2008 for advanced solid malignancies and lymphoma [1] [7].

Table 1: Key Developmental Milestones of Sepantronium Bromide

YearDevelopment StageKey Findings
2007Preclinical DiscoveryIdentification via survivin promoter-luciferase screening; nanomolar IC₅₀ values in multiple cancer cell lines
2008Phase I Trials (US/Japan)Established MTD: 4.8 mg/m²/day (US) and 8.0 mg/m²/day (Japan); partial responses in lymphoma observed
2012-2013Phase II TrialsModest activity in NSCLC (5.4% RR) and prostate cancer; failure to improve outcomes in breast cancer when combined with chemotherapy
2018-2020Mechanistic ReevaluationEmerging evidence of DNA damage as primary mechanism; resistance mechanisms characterized

Structural and Pharmacological Characteristics

Sepantronium bromide (chemical name: 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide) possesses a distinctive cationic imidazolium-based structure with a molecular formula of C₂₀H₁₉BrN₄O₃ and a molecular weight of 363.396 g/mol [3]. The compound features a planar, multi-ring system that facilitates intercalation into DNA, a property later recognized as central to its mechanism. Its water solubility is limited (0.00645 mg/mL), necessitating specialized formulation in lactic acid-based buffer (pH 3.6) for clinical administration [1] [3]. Pharmacokinetic analyses from phase I trials revealed a terminal half-life of approximately 26 hours, a steady-state concentration (Css) of 7.7 ng/mL at the maximum tolerated dose, and a substantial volume of distribution (Vss = 1763 L), indicating extensive tissue penetration [5]. The compound is administered as a continuous intravenous infusion (typically over 72 hours) due to its pharmacokinetic profile and stability requirements [1].

Table 2: Structural and Pharmacological Properties of Sepantronium Bromide

PropertyCharacteristicSignificance
Chemical StructurePolycyclic imidazolium cation with pyrazinylmethyl substitutionEnables DNA intercalation and protein interactions
Molecular Weight363.396 g/molSmall molecule with favorable tissue penetration
Solubility0.00645 mg/mL in waterRequires specialized buffered formulations for clinical use
AdministrationContinuous IV infusion (72-hour)Maintains therapeutic concentrations; optimizes exposure
Key PK ParametersVss=1763 L, t₁/₂=26h, CL=47.7 L/hExtensive tissue distribution; moderate clearance

Survivin as a Molecular Target in Oncology

Survivin (encoded by the BIRC5 gene) represents a compelling molecular target in oncology due to its dual functionality in apoptosis inhibition and mitotic regulation. As the smallest member of the inhibitor of apoptosis protein (IAP) family, survivin contains a single baculovirus IAP repeat (BIR) domain but lacks the RING finger domain characteristic of other IAPs [4] [7]. Its expression exhibits a striking tumor-specific pattern: undetectable in most normal adult tissues but markedly overexpressed in virtually all human cancers, including breast, lung, prostate, and colorectal carcinomas [4] [7] [10]. Functionally, survivin operates through several distinct mechanisms: (1) as a component of the chromosomal passenger complex (CPC) where it regulates chromosome segregation and cytokinesis through interactions with aurora B kinase and inner centromere protein; (2) as a suppressor of caspase-mediated apoptosis through inhibition of caspase-3 and -9; and (3) as a mitochondrial reservoir that sequesters pro-apoptotic second mitochondria-derived activator of caspases (SMAC) [4] [7]. Clinically, elevated survivin expression correlates with advanced disease stage, chemotherapy resistance, accelerated recurrence rates, and reduced overall survival, making it an attractive therapeutic target [1] [4] [10]. This expression profile positioned survivin as a seemingly ideal target for cancer-specific therapy, providing the fundamental rationale for developing sepantronium bromide.

Properties

CAS Number

753440-91-4

Product Name

Sepantronium

IUPAC Name

1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione

Molecular Formula

C20H19N4O3+

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1

InChI Key

OTSOOHRUMBRSHZ-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4

Canonical SMILES

CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.